2-(3-Bromobenzyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related 1,3-dioxolane derivatives is well-documented in the provided literature. For instance, the preparation of chiral 2-(2-bromobenzyl)-1,3-dioxolanes involves transacetalization of dimethyl acetals or enol ethers with enantiomerically pure diols, followed by bromine/lithium exchange to generate reactive aryllithium intermediates for further reactions . Similarly, the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane is described, involving bromination, dehydrobromination, and acetal removal steps . These methods could potentially be adapted for the synthesis of "2-(3-Bromobenzyl)-1,3-dioxolane."
Molecular Structure Analysis
The molecular structure of bromobenzyl-dioxolane derivatives can be elucidated using techniques such as X-ray diffraction analysis, as demonstrated for the Z isomers of 2,3-dihydrobenzo[1,4]dioxine derivatives . Additionally, theoretical studies using methods like Hartree–Fock (HF) and density functional theory (DFT) can compare the molecular structure obtained from X-ray analysis with optimized geometrical structures .
Chemical Reactions Analysis
The reactivity of bromobenzyl-dioxolane derivatives is explored in the context of their addition to acylimines, where the chiral 1,3-dioxolane moiety controls diastereoselectivity . The synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl from benzaldehyde condensation and subsequent reactions is another example of the chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl-dioxolane derivatives can be characterized using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR) . Computational studies can provide insights into atomic charges, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . Additionally, thermodynamic properties can be obtained over a range of temperatures to understand the stability and reactivity of these compounds .
Scientific Research Applications
Chiral Control in Chemical Synthesis
A study by Wünsch and Nerdinger (1998) explored the preparation of enantiomerically pure 2-(2-bromobenzyl)-1,3-dioxolanes. These compounds were used to control diastereoselectivity in chemical reactions, particularly in the addition of aryllithium intermediates to acylimines. This process demonstrated how 1,3-dioxolane derivatives can be crucial in achieving specific stereochemical outcomes in synthetic chemistry (Wünsch & Nerdinger, 1998).
Synthesis of Complex Organic Molecules
Mekonnen et al. (2009) described the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane. The study highlights the role of 1,3-dioxolane derivatives as intermediates in the synthesis of more complex organic molecules. This synthetic route underscores the versatility of 1,3-dioxolane derivatives in organic chemistry (Mekonnen et al., 2009).
Oxidation and Combustion Studies
Wildenberg et al. (2020) conducted an experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. This research is crucial in understanding the combustion properties of 1,3-dioxolane and its potential as a biofuel component. It provides insights into the chemical pathways and kinetics involved in the oxidation process (Wildenberg et al., 2020).
Phase Transfer Catalysis
Steinbeck (1979) investigated the applications of phase transfer catalysis in synthesizing 2-dihalogenomethyl-1,3-dioxolanes and 1,3-dioxanes. This research highlights the use of 1,3-dioxolane derivatives in facilitating phase transfer catalytic reactions, which are crucial in many organic synthesis processes (Steinbeck, 1979).
Optical and Electronic Properties
Research by Chen et al. (2015) on 1,3-dioxolane-terminated liquid crystals demonstrated the enhancement of positive dielectric anisotropy and birefringence in tolane-liquid crystals. This study is significant in the field of material science, especially in the development of liquid crystal displays and other optical applications (Chen et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZEZMTTSJESB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373654 |
Source
|
Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
842123-87-9 |
Source
|
Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.